4-amino-1-phenylpyridin-2(1H)-one
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Overview
Description
4-amino-1-phenyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by a pyridinone ring with an amino group at the 4-position and a phenyl group at the 1-position. Dihydropyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-phenyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of 4-amino-1-phenyl-1,2-dihydropyridin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinone derivative.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridines and pyridinones, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Medicine: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-amino-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. The presence of the amino and phenyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: Known for its use in calcium channel blockers.
1,2-Dihydropyridine: Used in the synthesis of alkaloids and other bioactive compounds.
Uniqueness
4-amino-1-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both an amino group and a phenyl group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-amino-1-phenylpyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h1-8H,12H2 |
InChI Key |
UIHGAGBMEXCYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=CC2=O)N |
Origin of Product |
United States |
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